molecular formula C8H7ClN2O2 B1518726 5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole CAS No. 1050909-73-3

5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B1518726
CAS No.: 1050909-73-3
M. Wt: 198.6 g/mol
InChI Key: POHJBSGNXADHRQ-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylcarboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with dienes or alkynes to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, while reducing agents might include lithium aluminum hydride or sodium borohydride.

    Cycloaddition Reactions: These reactions often require catalysts such as transition metal complexes and may be conducted under inert atmospheres to prevent side reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted oxadiazoles with different functional groups replacing the chloroethyl group.

    Oxidation and Reduction: Products include furanones, tetrahydrofuran derivatives, and other oxidized or reduced forms of the original compound.

    Cycloaddition Reactions:

Scientific Research Applications

Chemistry

In chemistry, 5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, while the furan and chloroethyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Bromoethyl)-3-(2-furyl)-1,2,4-oxadiazole: Similar structure but with a bromoethyl group instead of a chloroethyl group.

    5-(1-Chloroethyl)-3-(2-thienyl)-1,2,4-oxadiazole: Similar structure but with a thienyl group instead of a furyl group.

    5-(1-Chloroethyl)-3-(2-pyridyl)-1,2,4-oxadiazole: Similar structure but with a pyridyl group instead of a furyl group.

Uniqueness

5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole is unique due to the combination of its functional groups and the presence of the furan ring. This combination imparts specific reactivity and properties that can be advantageous in various applications, such as enhanced binding affinity in drug design or specific chemical reactivity in organic synthesis.

Properties

IUPAC Name

5-(1-chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c1-5(9)8-10-7(11-13-8)6-3-2-4-12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHJBSGNXADHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236715
Record name 5-(1-Chloroethyl)-3-(2-furanyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050909-73-3
Record name 5-(1-Chloroethyl)-3-(2-furanyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050909-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Chloroethyl)-3-(2-furanyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1-chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole

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